molecular formula C10H11NO4 B12883819 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol CAS No. 113194-07-3

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol

Katalognummer: B12883819
CAS-Nummer: 113194-07-3
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: PTBQYUMQVZWPSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 7-position of the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: 2,2-Dimethyl-5-amino-2,3-dihydro-1-benzofuran-7-ol.

    Oxidation: 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-one.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.

Eigenschaften

CAS-Nummer

113194-07-3

Molekularformel

C10H11NO4

Molekulargewicht

209.20 g/mol

IUPAC-Name

2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol

InChI

InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3

InChI-Schlüssel

PTBQYUMQVZWPSQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.